n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide
Overview
Description
N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide is a heterocyclic compound that combines the structural features of thiazole and imidazole rings These rings are known for their significant roles in various biological and chemical processes The thiazole ring contains sulfur and nitrogen atoms, while the imidazole ring contains two nitrogen atoms
Mechanism of Action
Target of Action
N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide is a synthetic compound that has been investigated for its antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria . The compound’s antibacterial activity is based on the presence of thiazole and sulfonamide moieties .
Mode of Action
The mode of action of this compound involves its interaction with bacterial cells. The compound is believed to interact with the bacterial cell membrane, leading to the creation of pores . This disruption of the cell membrane integrity results in the death of the bacterial cells .
Biochemical Pathways
This compound affects the biochemical pathways of bacterial cells. The compound’s interaction with the cell membrane disrupts the normal functioning of the bacteria, leading to cell death
Result of Action
The result of the action of this compound is the death of bacterial cells. The compound disrupts the integrity of the bacterial cell membrane, creating pores that lead to cell death . This results in potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Analysis
Biochemical Properties
N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions enhance the compound’s antioxidant properties, making it effective in reducing oxidative damage in cells.
Additionally, this compound has been shown to bind to specific proteins involved in cell signaling pathways, such as protein kinase C and mitogen-activated protein kinases . These interactions modulate the activity of these proteins, leading to alterations in cell signaling and gene expression.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This leads to the activation of the intrinsic apoptotic pathway, resulting in cell death.
In immune cells, this compound modulates the production of cytokines and chemokines, thereby influencing immune responses . It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, while promoting the production of anti-inflammatory cytokines like interleukin-10.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on target enzymes and proteins, leading to inhibition or activation of their activity . For example, this compound inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Furthermore, this compound has been shown to interact with transcription factors such as nuclear factor-kappa B, modulating gene expression and influencing cellular responses to stress and inflammation . These interactions contribute to the compound’s anti-inflammatory and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and cell types used.
In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vivo studies, the compound has shown potential for reducing tumor growth and improving survival rates in animal models of cancer .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively modulates immune responses and reduces inflammation . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at specific dosage ranges, beyond which adverse effects become more pronounced . These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are primarily mediated by cytochrome P450 enzymes, which play a crucial role in the compound’s biotransformation and elimination .
The metabolic pathways of this compound also influence its pharmacokinetic properties, affecting its bioavailability and half-life . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins, facilitating its uptake and distribution . For example, this compound has been shown to bind to albumin, enhancing its solubility and transport in the bloodstream .
The localization and accumulation of this compound within specific tissues and organs are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity . These factors determine the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is known to localize in specific cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action .
In the cytoplasm, this compound interacts with various enzymes and proteins, modulating their activity and influencing cellular processes . In the mitochondria, the compound affects mitochondrial function and energy metabolism, contributing to its pro-apoptotic effects . In the nucleus, this compound interacts with transcription factors and DNA, regulating gene expression and cellular responses to stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide typically involves the reaction of 2-aminothiazole with an appropriate imidazole derivative. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Imidazole Derivatives: Compounds such as histidine and metronidazole contain the imidazole ring.
Uniqueness
N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide is unique due to the combination of both thiazole and imidazole rings in a single molecule. This dual-ring structure provides a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)imidazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4OS/c12-7(11-3-1-8-5-11)10-6-9-2-4-13-6/h1-5H,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKNXVPONFDUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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